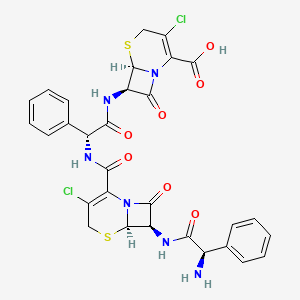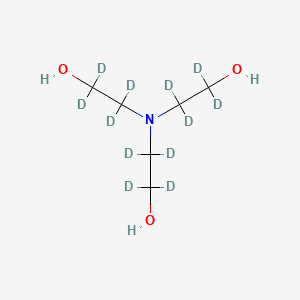
Triethanolamine-d12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethanolamine-d12 is a deuterated form of triethanolamine, an organic compound with the chemical formula C6H3D12NO3. It is a stable isotope-labeled compound, often used in scientific research for tracing and analytical purposes. Triethanolamine itself is a colorless, viscous liquid that serves as both a tertiary amine and a triol, meaning it has three hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethanolamine-d12 is synthesized through the reaction of ethylene oxide with deuterated ammonia (ND3). The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Reacting ethylene oxide with deuterated ammonia: This step forms a mixture of ethanolamine-d4, diethanolamine-d8, and this compound.
Separation and purification: The mixture is then separated using distillation or other purification techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of deuterated ammonia ensures the incorporation of deuterium atoms, making the compound suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethanolamine-d12 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution can produce various substituted amines.
Applications De Recherche Scientifique
Triethanolamine-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the formulation of detergents and emulsifiers.
Mécanisme D'action
Triethanolamine-d12 exerts its effects primarily through its ability to act as a surfactant and pH adjuster. As an amine, it can accept hydrogen ions, forming hydroxide ions and a conjugate acid. This property allows it to raise the pH of solutions. As a surfactant, it lowers the interfacial tension in mixtures, preventing separation of emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine-d4: A deuterated form of ethanolamine.
Diethanolamine-d8: A deuterated form of diethanolamine.
Triethanolamine: The non-deuterated form of triethanolamine.
Uniqueness
Triethanolamine-d12 is unique due to its complete deuteration, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its stable isotope labeling allows for precise tracing in various scientific studies, distinguishing it from its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C6H15NO3 |
|---|---|
Poids moléculaire |
161.26 g/mol |
Nom IUPAC |
2-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C6H15NO3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
Clé InChI |
GSEJCLTVZPLZKY-LBTWDOQPSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])O |
SMILES canonique |
C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


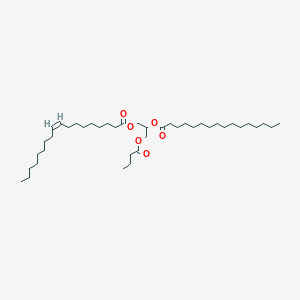
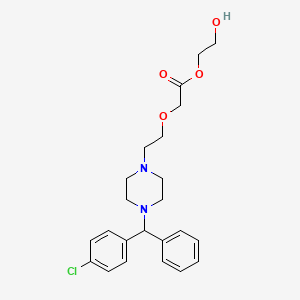
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

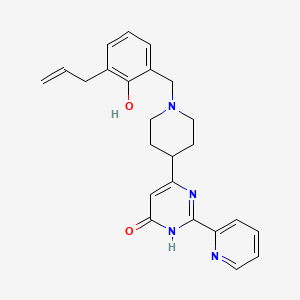

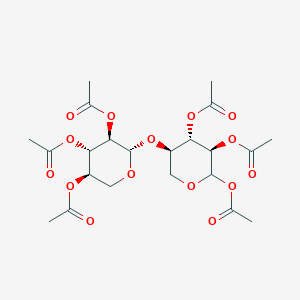
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)


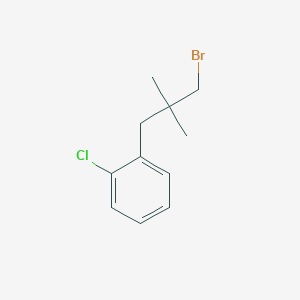
![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
![4-[(2-Methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B13435790.png)
